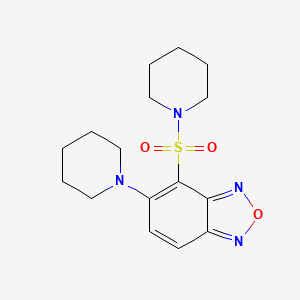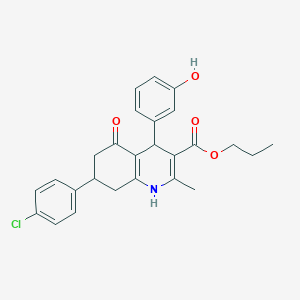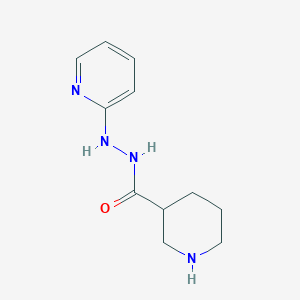![molecular formula C25H32N2O3 B5131347 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide, also known as MMPP, is a synthetic compound that has been studied for its potential as a therapeutic agent. MMPP belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry due to their diverse range of biological activities.
作用机制
The precise mechanism of action of 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide is not fully understood, but it is thought to act by modulating the activity of certain ion channels in the brain. Specifically, 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has a number of biochemical and physiological effects, including the ability to decrease neuronal excitability, increase the release of certain neurotransmitters, and modulate the activity of certain ion channels. These effects may have implications for the treatment of a variety of neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of using 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to have a high degree of selectivity for certain ion channels, which makes it a useful tool for studying the function of these channels in the brain. However, one limitation of using 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide in lab experiments is that its effects on the brain are not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide. One area of interest is the development of more selective compounds that target specific ion channels in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide and its potential therapeutic uses in various disease states. Finally, research is needed to determine the long-term effects of 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide on the brain and body.
合成方法
3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-(2-methoxyphenyl)propanoic acid with piperidine and N-(3-methylphenyl)propanamide in the presence of a catalyst. The resulting product is then purified using chromatography techniques.
科学研究应用
3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been studied extensively for its potential as a therapeutic agent in various disease states. One area of research has focused on the compound's ability to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
3-[1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-19-6-5-8-22(18-19)26-24(28)12-10-20-14-16-27(17-15-20)25(29)13-11-21-7-3-4-9-23(21)30-2/h3-9,18,20H,10-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPJXBCBXGEPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)CCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)


![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)
![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)

![(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)

